B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid
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Overview
Description
B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid: is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorophenylmethylamino carbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid typically involves the reaction of 4-bromo-2-fluorobenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired boronic acid product .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4, PdCl2(dppf))
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., toluene, ethanol, water)
Oxidizing agents: (e.g., hydrogen peroxide, sodium periodate)
Major Products:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Phenols: (from oxidation)
Substituted fluorophenyl derivatives: (from substitution reactions)
Scientific Research Applications
Chemistry: B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . The presence of the fluorophenylmethylamino carbonyl group can influence the reactivity and selectivity of the compound in various reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- 4-Fluorophenylboronic acid
- 2-Fluorophenylboronic acid
- (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid
Comparison: Compared to other similar compounds, B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is unique due to the presence of the fluorophenylmethylamino carbonyl group. This group can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis. Additionally, the presence of the boronic acid group allows for efficient coupling reactions, which are essential in the synthesis of complex molecules .
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(8-6-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEARPAZFHVKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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